5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide
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Overview
Description
5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of methoxy groups on both the indole and pyridine rings, which can influence its chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Pyridine Derivative: The coupling of the methoxylated indole with a pyridine derivative can be performed using amide bond formation techniques. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the carboxylic acid group of the indole and the amine group of the pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or carboxylic acids.
Reduction: Conversion to methoxy-substituted amines.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural similarity to natural indole derivatives makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, particularly those involving indole and pyridine derivatives.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its methoxy groups provide sites for further chemical modifications, enhancing its utility in various applications.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the indole and pyridine moieties. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-N-(6-chloropyridin-3-yl)-1H-indole-2-carboxamide
- 5-methoxy-N-(6-fluoropyridin-3-yl)-1H-indole-2-carboxamide
- 5-methoxy-N-(6-methylpyridin-3-yl)-1H-indole-2-carboxamide
Uniqueness
Compared to similar compounds, 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is unique due to the presence of methoxy groups on both the indole and pyridine rings. This dual methoxylation can influence its chemical reactivity and biological activity, potentially enhancing its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-12-4-5-13-10(7-12)8-14(19-13)16(20)18-11-3-6-15(22-2)17-9-11/h3-9,19H,1-2H3,(H,18,20) |
InChI Key |
BTPRJXGKRLGCBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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